molecular formula C28H20N4O12S4 B1584190 Direct Orange 15 CAS No. 1325-35-5

Direct Orange 15

Cat. No. B1584190
CAS RN: 1325-35-5
M. Wt: 732.7 g/mol
InChI Key: BYOUJXRKQZXPRC-UHFFFAOYSA-N
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Description

Direct Orange 15 is a dye that belongs to the Stilbene class . It is orange to red light orange in color . It is soluble in water and soluble fiber element, slightly soluble in alcohol, and insoluble in other organic solvents . It is used for dyeing cellulose fiber, silk, and wool fabric, and can also be used for leather and paper shading .


Synthesis Analysis

Direct Orange 15 is synthesized using a reducing agent with organic substances such as glycerin or glucose to process C.I. Direct Yellow 11 (C.I. 40000) solution . It can also be synthesized in the presence of a reducing agent, in a sodium hydroxide medium condensation 2-Methyl-5-nitrobenzenesulfonie acid .


Physical And Chemical Properties Analysis

Direct Orange 15 appears as a solid and is soluble in water . It is stable and has excellent masking and dispersing abilities .

Scientific Research Applications

  • Wastewater Treatment:

    • Direct Orange 15 and similar dyes can be effectively removed from wastewater using low-cost, eco-friendly adsorbents. For instance, activated carbons developed from orange peel have shown high efficiency in removing textile dyes from wastewater. This is an environmentally friendly and cost-effective method for treating dye-contaminated effluents (Khaled et al., 2009).
  • Agricultural Waste Utilization:

    • Agricultural wastes, such as rice husk, can be used to remove direct textile dyes from aqueous solutions. This application not only helps in waste management but also in purifying water from dye contaminants (Safa & Bhatti, 2011).
  • Alternative Fuel Research:

    • The feasibility of using orange oil, obtained from orange peel, mixed with diethyl ether, has been studied in a direct-injection diesel engine. This research suggests that orange oil could be a potential alternative fuel, offering better performance and reduced emissions compared to traditional diesel fuel (Purushothaman & Nagarajan, 2010).
  • Green Synthesis of Nanoparticles:

    • The green synthesis of silver nanoparticles using grape seed extract has been explored for the catalytic degradation of hazardous dyes, including Direct Orange 26. This method represents an eco-friendly approach to dye degradation (Ping et al., 2018).
  • Edible Packaging Development:

    • Orange essential oil has been used in combination with trehalose in a carrageenan matrix to form edible packaging. This application leverages the natural properties of orange oil for creating sustainable and biodegradable packaging solutions (Jancikova et al., 2021).
  • Direct Dye as a Molecular Probe:

    • Direct Orange 15 has been used as a molecular probe for evaluating the pore structure of microcrystalline cellulose powders. This application highlights the use of direct dyes in analytical chemistry for characterizing material properties (Yu & Atalla, 1998).
  • Antifungal Activity Studies:

    • Orange peel essential oil has been studied for its antifungal efficacy against Aspergillus flavus, highlighting its potential as a natural antimicrobial agent (Velázquez-Nuñez et al., 2013).

Safety And Hazards

Direct Orange 15 is a flammable material and can cause irritation to the skin, eyes, and respiratory system . It can also produce harmful products of combustion such as CO and CO2 . Contact with strong oxidants can cause it to burn . It may also be hazardous to the environment, particularly to water bodies .

properties

IUPAC Name

2,3,14,15-tetrazapentacyclo[20.2.2.24,7.210,13.216,19]dotriaconta-1(24),2,4,6,8,10,12,14,16,18,20,22,25,27,29,31-hexadecaene-6,11,18,23-tetrasulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N4O12S4/c33-45(34,35)25-13-21-9-5-17(25)1-2-18-6-10-22(14-26(18)46(36,37)38)30-32-24-12-8-20(28(16-24)48(42,43)44)4-3-19-7-11-23(31-29-21)15-27(19)47(39,40)41/h1-16H,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOUJXRKQZXPRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)N=NC3=CC(=C(C=CC4=C(C=C(C=C4)N=NC5=CC(=C1C=C5)S(=O)(=O)O)S(=O)(=O)O)C=C3)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N4O12S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862636
Record name 2,3,14,15-Tetraazapentacyclo[20.2.2.2~4,7~.2~10,13~.2~16,19~]dotriaconta-1(24),2,4,6,8,10,12,14,16,18,20,22,25,27,29,31-hexadecaene-6,11,18,23-tetrasulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

732.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Direct Orange 15

CAS RN

1325-35-5
Record name C.I. Direct Orange 15
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonic acid, 2-methyl-5-nitro-, alkaline condition products, reduced
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.993
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
105
Citations
X Yu, RH Atalla - Powder Technology, 1998 - Elsevier
… for microcrystalline cellulose compared to Direct Orange 15, which has a larger molecular size and stronger affinity. We used the ratio of adsorbed Direct Orange 15 to adsorbed Direct …
Number of citations: 68 www.sciencedirect.com
TT Kwok, DN Fogg, MJ Realff, AS Bommarius - Cellulose, 2017 - Springer
… Direct Orange 15 has been used in single probe assays with lignocellulose, and the results have yielded positive correlations between the maximum adsorption of dye and the …
Number of citations: 18 link.springer.com
X Yu, JL Minor, RH Atalla - Tappi Journal, 1995 - fpl.fs.usda.gov
… Direct Blue 1 and Direct Orange 15. As discussed subsequently, similar blue dyes and orange dyes have the same mechanism. The Direct Blue 1 dye (CI Constitution no. …
Number of citations: 98 www.fpl.fs.usda.gov
HT Sahin, MB Arslan - International Journal of Molecular Sciences, 2008 - mdpi.com
… It has already stated above that, Direct Orange 15 molecules can preferentially be … Direct Orange 15 molecules. For the small capillary pores (eg < 5 nm), where the Direct Orange 15 …
Number of citations: 131 www.mdpi.com
H Lu - 1994 - search.proquest.com
… This compound can be viewed as a analog of Direct Orange 15, or a hybrid of Direct Orange 15 and quinobene. The conjugation through the entire molecule with one more azo bond …
Number of citations: 0 search.proquest.com
G Bali, X Meng, JI Deneff, Q Sun… - …, 2015 - Wiley Online Library
… 1 nm, and direct orange 15 (DO),19 with a molecular diameter in the range of 5–36 nm. The DB has a low affinity to cellulose while DO has a high affinity to cellulose initially. In general …
NE Houser - Textile Chemist & Colorist, 1977 - search.ebscohost.com
Blends of spun polyester with such fibers as acrylic, wool, rayon and cotton are currently popular for children's, women's and men's apparel. In the past, the cotton in polyester/cotton …
Number of citations: 3 search.ebscohost.com
R Chandra, S Ewanick, C Hsieh… - Biotechnology …, 2008 - Wiley Online Library
… utilized the SS method for the evaluation of wear in denim and in the study of wood fiber structure.17, 21, 22 The SS dye mixture is comprised of direct blue 1 (DB) and direct orange 15 (…
Number of citations: 228 aiche.onlinelibrary.wiley.com
Q Chu, RP Chandra, CS Kim… - … Sustainable Chemistry & …, 2017 - ACS Publications
… Direct Orange 15 was obtained from Pylam Products. Prior to the measurement of the Direct Orange dye adsorption on the pretreated biomass samples, the high molecular weight …
Number of citations: 38 pubs.acs.org
RP Chandra, V Arantes, J Saddler - Bioresource technology, 2015 - Elsevier
… Direct Orange 15 (Pylam products Inc.) was processed prior to use for determining cellulose accessibility, as described below. Cupriethylene diamine (Fisher Scientific), sulfur dioxide (…
Number of citations: 55 www.sciencedirect.com

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